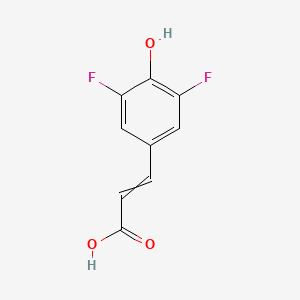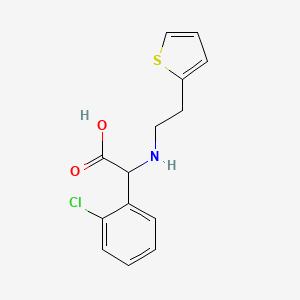![molecular formula C24H31N3O6S2 B14122774 (Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-methoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 1006992-35-3](/img/structure/B14122774.png)
(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-methoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-methoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic organic compound that belongs to the class of benzamide derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-methoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multiple steps, including the formation of the benzothiazole ring, sulfonamide group, and the final coupling reaction to form the desired product. Common reagents used in these reactions include thionyl chloride, methoxyethylamine, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-methoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-methoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be investigated for its potential as a therapeutic agent
Medicine
In medicine, this compound may be studied for its pharmacological properties, including its efficacy, safety, and potential side effects. It could be explored as a candidate for treating various diseases or conditions.
Industry
In industrial applications, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-methoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the desired therapeutic effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzamide Derivatives: Compounds with similar structures, such as N-(4-methoxybenzyl)benzamide, may share some chemical and biological properties.
Sulfonamide Derivatives: Compounds like N-(2-methoxyethyl)sulfonamide may exhibit similar reactivity and applications.
Uniqueness
(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-methoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its distinct structure allows for targeted interactions with molecular targets, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
1006992-35-3 |
|---|---|
Formule moléculaire |
C24H31N3O6S2 |
Poids moléculaire |
521.7 g/mol |
Nom IUPAC |
4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-methoxy-3-propyl-1,3-benzothiazol-2-ylidene)benzamide |
InChI |
InChI=1S/C24H31N3O6S2/c1-5-13-27-22-20(33-4)7-6-8-21(22)34-24(27)25-23(28)18-9-11-19(12-10-18)35(29,30)26(14-16-31-2)15-17-32-3/h6-12H,5,13-17H2,1-4H3 |
Clé InChI |
PLCCRRBBZFDYEQ-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![cis-2-[2-Oxo-2-(4-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid](/img/structure/B14122748.png)

![10-([1,1'-Biphenyl]-4-yl)-10H-phenoxazine](/img/structure/B14122753.png)

![3-[1-Benzyl-3-(2-methoxyphenyl)pyrazol-4-yl]prop-2-enoic acid](/img/structure/B14122772.png)
![Benzeneacetamide, 4-[(fluorosulfonyl)oxy]-](/img/structure/B14122776.png)
